

2-Hexynyl-5'-N-ethylcarboxamidoadenosine discovery and history

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An In-depth Technical Guide to 2-Hexynyl-5'-N-ethylcarboxamidoadenosine (HENECA)

Introduction

2-Hexynyl-5'-N-ethylcarboxamidoadenosine, commonly known as **HENECA**, is a potent and selective synthetic agonist for the A2A adenosine receptor. It is a derivative of the non-selective adenosine receptor agonist 5'-N-Ethylcarboxamidoadenosine (NECA). The modification at the 2-position of the adenosine purine ring with a hexynyl group confers significant A2A receptor selectivity. This technical guide provides a comprehensive overview of the discovery, history, pharmacological profile, and key experimental methodologies associated with **HENECA**.

Discovery and History

HENECA (also referred to as 2HE-NECA) was first described in the mid-1990s as part of research efforts to develop selective agonists for the A2A adenosine receptor. The pharmacological profile of **HENECA** was characterized in a 1994 publication, which established it as a potent A2A agonist with significant selectivity over the A1 receptor subtype.[1] This discovery was a significant step in creating tools to study the physiological roles of the A2A receptor, which is involved in processes such as vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[1][2] **HENECA**'s development built upon the knowledge that small alkyl amide substitutions at the 5'-position of adenosine, as seen in NECA, increase potency at all adenosine receptors. The subsequent addition of the 2-hexynyl group was key to achieving A2A selectivity.[2][3]



Pharmacological Profile

HENECA is distinguished by its high affinity and functional potency at the A2A adenosine receptor, with marked selectivity against the A1 receptor.

Binding Affinity and Selectivity

The affinity of **HENECA** for adenosine receptor subtypes has been determined through radioligand binding assays. These studies typically measure the ability of **HENECA** to displace a radiolabeled ligand from the receptor.

Receptor Subtype	Tissue/Cell Line	Radioligand	Ki (nM)	A2A vs A1 Selectivity (fold)	Reference
A2A	Rat Brain	[3H]-CGS 21680	2.2	60	[1]
A2A	Bovine Brain	[3H]-CGS 21680	1.5	160	[1]
A1	Rat Brain	[3H]-CHA	132	-	[1]
A1	Bovine Brain	[3H]-CHA	240	-	[1]
Human A2A	Transfected CHO cells	[3H]-SCH 58261	-	-	[4]
Human A3	Transfected CHO cells	[125I]-AB- MECA	6	-	[5]

Note: In competition experiments with the antagonist radioligand [3H]-SCH 58261 in cells expressing human A2A receptors, **HENECA** demonstrated the highest potency among several tested agonists, although a specific Ki value was not provided in the abstract.[4]

Functional Potency

Functional assays measure the biological response elicited by **HENECA**. As an A2A agonist, its primary mechanism involves the activation of adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) levels.[6]

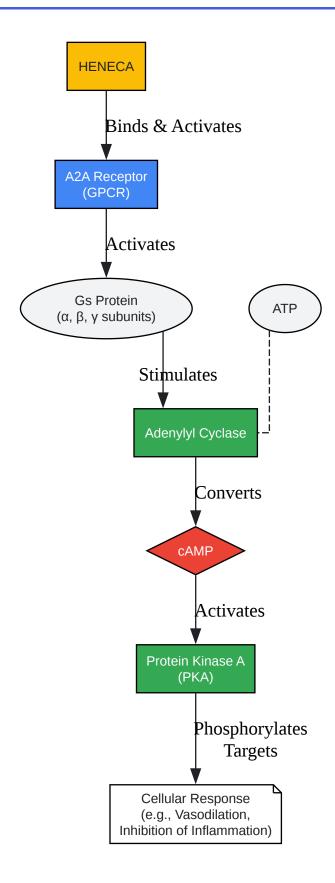


Assay	System	Parameter	Potency	Reference
cAMP Accumulation	Neutrophils	EC50	43 nM	
Superoxide Anion Production Inhibition	Neutrophils	EC50	3.63 nM	
Vasodilation	Porcine Coronary Artery	EC50	23.3 nM	[1]
Anti-platelet Aggregation	Rabbit Platelets	IC50	70 nM (0.07 μM)	[1]
Blood Pressure Reduction	Spontaneously Hypertensive Rats	ED30 (i.p.)	0.005 mg/kg	[1]

Signaling Pathway

HENECA exerts its effects by activating the A2A adenosine receptor, a G-protein coupled receptor (GPCR). The A2A receptor is canonically coupled to the stimulatory G-protein, Gs.





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Caption: **HENECA**-activated A2A receptor signaling cascade.



Experimental Protocols

The characterization of **HENECA** involves standard pharmacological assays, including radioligand binding and functional studies.

Radioligand Binding Assay (Competitive)

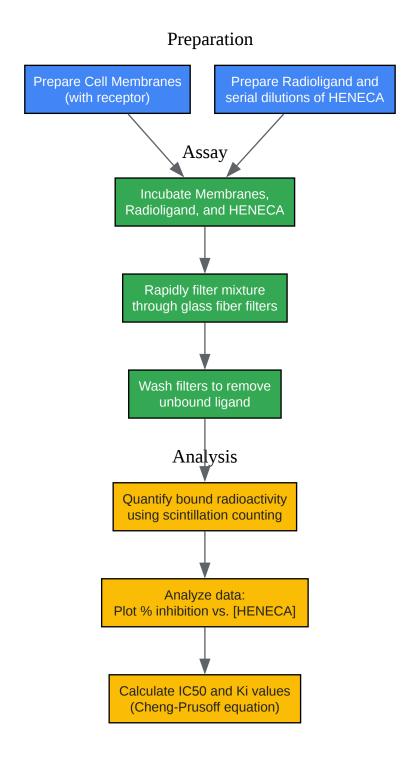
This protocol is a generalized method for determining the binding affinity (Ki) of **HENECA**.

Objective: To determine the affinity of **HENECA** for a specific adenosine receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

- Cell membranes prepared from tissue (e.g., rat striatum for A2A) or transfected cells expressing the receptor of interest.
- Radioligand (e.g., [3H]-CGS 21680 for A2A receptors).
- Unlabeled HENECA at various concentrations.
- Assay Buffer (e.g., Tris-HCl with MgCl2 and adenosine deaminase).
- Glass fiber filters.
- Scintillation fluid and counter.





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Caption: Workflow for a competitive radioligand binding assay.

Methodology:



- Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of unlabeled HENECA.
- Equilibrium: The mixture is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to reach binding equilibrium.
- Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
- Washing: Filters are washed immediately with ice-cold buffer to remove unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The concentration of HENECA that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Adenylyl Cyclase (cAMP) Functional Assay

Objective: To measure the ability of **HENECA** to stimulate cAMP production via the A2A receptor.

Materials:

- Intact cells (e.g., human neutrophils or transfected CHO cells expressing the A2A receptor).
- HENECA at various concentrations.
- Phosphodiesterase inhibitor (e.g., Rolipram) to prevent cAMP degradation.
- · Lysis buffer.
- cAMP assay kit (e.g., ELISA-based).

Methodology:



- Cell Preparation: Cells are harvested and pre-incubated with a phosphodiesterase inhibitor.
- Stimulation: Cells are then treated with varying concentrations of HENECA and incubated for a set period (e.g., 15 minutes) at 37°C.
- Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
- Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay or other detection method.
- Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the logarithm of HENECA concentration. The EC50 value, the concentration of HENECA that produces 50% of the maximal response, is calculated from this curve.

Conclusion

2-Hexynyl-5'-N-ethylcarboxamidoadenosine (**HENECA**) remains a valuable pharmacological tool for investigating the A2A adenosine receptor. Its discovery provided researchers with a highly potent and selective agonist, enabling detailed studies of A2A receptor function in cardiovascular, neurological, and immune systems. The data and protocols outlined in this guide highlight the key characteristics of **HENECA** and provide a framework for its application in research and drug development.

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